molecular formula C15H10ClFO B2839963 (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1616723-47-7

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B2839963
CAS RN: 1616723-47-7
M. Wt: 260.69
InChI Key: YHHLZRMUSLSPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, also known as EF1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound belongs to the class of chalcones, which are known for their diverse biological activities. EF1 is synthesized by the condensation of 3-chloroacetophenone and 4-fluorobenzaldehyde, and it has been reported to exhibit promising anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been extensively studied for its molecular structure and spectroscopic properties. Najiya et al. (2014) synthesized the compound and confirmed its structure through IR and X-ray diffraction studies. Their findings include detailed vibrational wavenumbers calculated using HF and DFT methods, providing insights into the molecular stability and electronic properties such as hyperpolarizability and HOMO-LUMO transitions (Najiya et al., 2014).

Nonlinear Optical Properties

The nonlinear optical properties of related chalcone derivatives have been a subject of interest in several studies. Shkir et al. (2019) reported on the linear and nonlinear optical properties of various chalcone derivatives, highlighting their potential in semiconductor devices and as electron transport materials (Shkir et al., 2019). Additionally, Shetty et al. (2017) explored the optical nonlinearity of chalcone compounds, which revealed promising materials for optical limiting applications due to their significant nonlinear refractive indices (Shetty et al., 2017).

Molecular Docking and Antimicrobial Activity

Sivakumar et al. (2021) investigated the molecular structure, electronic properties, and chemical reactivity of a similar chalcone derivative. Their study included molecular docking to understand the interaction with different proteins, hinting at potential biological applications (Sivakumar et al., 2021). In another study, Limban et al. (2011) synthesized thiourea derivatives involving fluorine and chlorine atoms and evaluated their antipathogenic activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Limban et al., 2011).

Fluorescence and Charge Transfer

Zhao et al. (2017) studied the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives. Their findings indicated significant fluorescence red-shift due to charge-transfer interactions, suggesting applications in opto-electronic materials (Zhao et al., 2017).

Quantum Chemical Calculations

Viji et al. (2020) conducted a comprehensive analysis of a related chalcone compound, focusing on spectroscopic properties and quantum chemical calculations. Their research includes antimicrobial activity studies and molecular docking, highlighting the compound's potential in medicinal chemistry (Viji et al., 2020).

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHLZRMUSLSPPY-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.